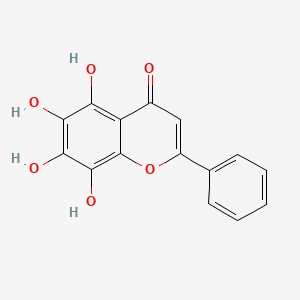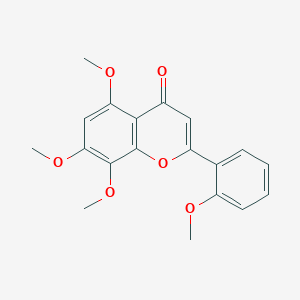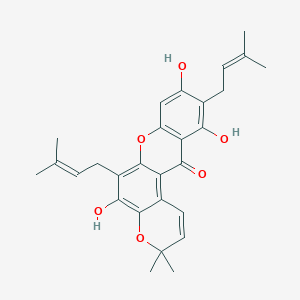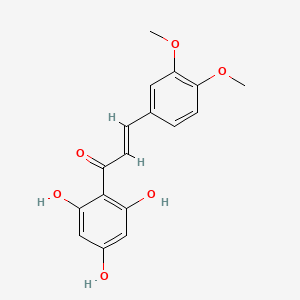
rac (cis/trans) Donepezil N-Oxide
Übersicht
Beschreibung
“rac (cis/trans) Donepezil N-Oxide” is a metabolite of Donepezil . It is an inhibitor of acetylcholinesterase (AChE) . The molecular formula is C24 H29 N O4 and the molecular weight is 395.49 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “rac (cis/trans) Donepezil N-Oxide” include a melting point of 190-192°C . It is slightly soluble in Chloroform and Methanol .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Management
Donepezil N-Oxide is a metabolite of Donepezil, a drug primarily used in the treatment of Alzheimer’s disease (AD). As a selective acetylcholinesterase inhibitor, it enhances cholinergic function by maintaining acetylcholine levels, a neurotransmitter vital for memory and learning . The compound’s ability to cross the blood-brain barrier makes it particularly effective in managing neurodegenerative disorders .
Synthesis and Structural Modification
The success of Donepezil has led to extensive research into its synthesis and structural modifications. Donepezil N-Oxide serves as a key intermediate in the synthesis of various analogs with potential therapeutic applications. Modifications aim to improve potency, reduce toxicity, and increase bioavailability .
Inhibition of β-Amyloid Protein Aggregation
Research indicates that Donepezil N-Oxide analogs can inhibit the aggregation of β-amyloid proteins, which are implicated in the pathogenesis of AD. This inhibition is crucial in preventing the formation of plaques that contribute to neuronal cell death .
Neuroprotective Effects
Donepezil N-Oxide derivatives have been studied for their neuroprotective effects. These compounds may protect neural cells from oxidative stress and apoptosis, which are common pathological features in various neurodegenerative diseases .
Memory Enhancement
In vivo studies suggest that certain Donepezil N-Oxide derivatives can significantly improve memory impairment models in mice. This application is promising for developing treatments that address cognitive decline associated with aging and neurodegenerative conditions .
Acetylcholinesterase Inhibition Assays
Donepezil N-Oxide is used in acetylcholinesterase inhibition assays to evaluate the efficacy of new compounds. These assays are vital for screening potential AD therapeutics and understanding their mechanism of action .
Molecular Docking Studies
Molecular docking studies involving Donepezil N-Oxide help in predicting the interaction between drugs and their target enzymes. This computational approach aids in the rational design of drugs with improved efficacy and specificity .
Physicochemical Parameter Analysis
The compound is also used in the analysis of physicochemical parameters and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This information is essential for predicting the drug-like properties of new therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of rac (cis/trans) Donepezil N-Oxide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Donepezil N-Oxide increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
As an AChE inhibitor , rac (cis/trans) Donepezil N-Oxide binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway plays a crucial role in many physiological functions, including muscle contraction, pain perception, learning, and memory . By enhancing cholinergic transmission, rac (cis/trans) Donepezil N-Oxide can potentially improve cognitive function .
Pharmacokinetics
As a metabolite of donepezil, it is likely to share similar pharmacokinetic properties
Result of Action
The molecular and cellular effects of rac (cis/trans) Donepezil N-Oxide’s action primarily involve the enhancement of cholinergic transmission. By inhibiting AChE and increasing acetylcholine levels, this compound can potentially improve cognitive function, particularly in conditions characterized by a decline in cholinergic activity, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRYHONRUINMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458179 | |
| Record name | rac (cis/trans) Donepezil N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120013-84-5, 147427-77-8, 147427-78-9 | |
| Record name | Donepezil N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil N-oxide, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil N-oxide, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rac (cis/trans) Donepezil N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DONEPEZIL N-OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DONEPEZIL N-OXIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research mentions donepezil metabolites, including donepezil N-oxide. Are these metabolites pharmacologically active, and how do their levels in patients compare to donepezil itself?
A1: Yes, the research indicates that donepezil is metabolized into several compounds, including 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) []. While the activity of 5DD is unknown, both 6DD and DNox exhibit pharmacological activity []. Interestingly, the study observed significant variability in plasma concentrations of donepezil and its metabolites among patients taking a 10mg daily dose. Notably, in some individuals, the plasma levels of the active metabolites, 6DD and DNox, actually surpassed those of the parent drug, donepezil []. This highlights the potential importance of considering metabolite activity when evaluating treatment efficacy.
Q2: The study focuses on developing a new method to measure donepezil and its metabolites. What is the significance of having a sensitive and accurate method for these measurements in a clinical setting?
A2: Developing a reliable and sensitive method for simultaneously measuring donepezil and its metabolites, such as the HPLC method described in the study [], is crucial for several reasons. Firstly, it enables researchers and clinicians to accurately monitor individual patient responses to donepezil therapy. Since plasma concentrations can vary significantly, understanding the actual levels of both the parent drug and its active metabolites can inform dosage adjustments to optimize treatment outcomes. Secondly, this detailed analysis allows for a more comprehensive investigation into the specific contributions of each metabolite to the overall therapeutic effect. This knowledge is vital for refining treatment strategies and potentially developing novel therapies that target specific metabolic pathways for improved efficacy and personalized medicine approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)




